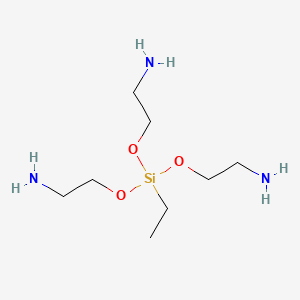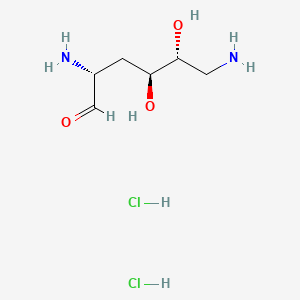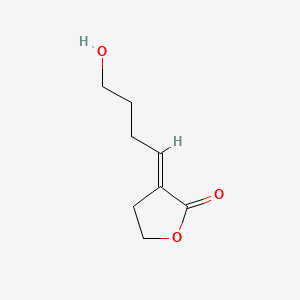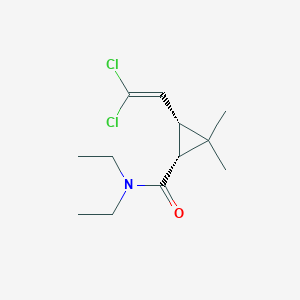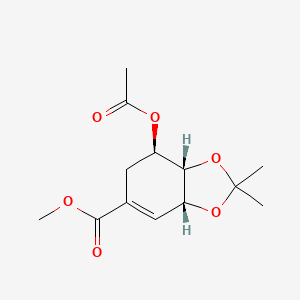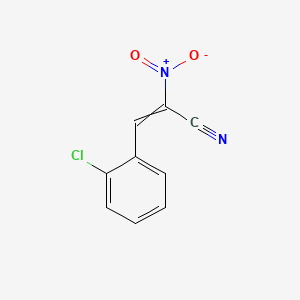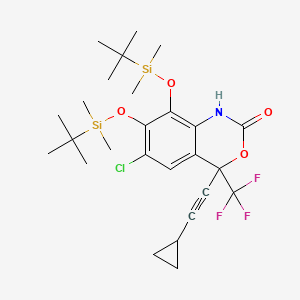
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with a methyl group and a sulfanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a thioketone in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, resulting in a different functional group.
Substitution: The methyl group or the phenylmethanone moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with different functional groups replacing the sulfanylidene group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in oxidative stress or apoptosis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(3-Methyl-2-sulfanylidene-1,3-thiazolidin-4-one): A compound with a similar sulfanylidene group but a different heterocyclic ring.
(3-Methyl-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one): Another compound with a sulfanylidene group and a quinazoline ring.
Uniqueness
(3-Methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone is unique due to its specific combination of a pyridine ring, a methyl group, and a sulfanylidene group
Propiedades
Fórmula molecular |
C13H13NOS |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
(3-methyl-6-sulfanylidene-2,5-dihydropyridin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C13H13NOS/c1-10-7-8-12(16)14(9-10)13(15)11-5-3-2-4-6-11/h2-7H,8-9H2,1H3 |
Clave InChI |
MHXOJLYZNUUAEO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(=S)N(C1)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


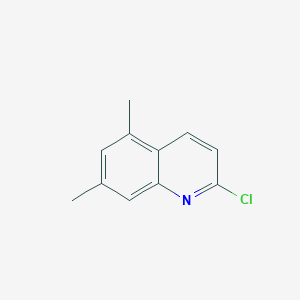
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
